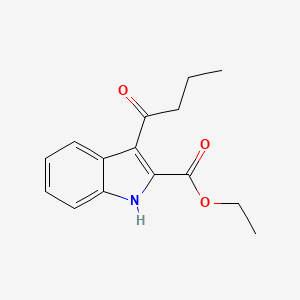
Ethyl 3-butanoyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-butanoyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with ethyl, butanoyl, and carboxylate functional groups, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-butanoyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole-2-carboxylic acid.
Esterification: Indole-2-carboxylic acid is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form ethyl indole-2-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-butanoyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 3-butanoyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-butanoyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By inhibiting these enzymes, the compound can affect metabolic pathways related to inflammation, immune response, and cell proliferation.
Comparison with Similar Compounds
Ethyl 3-butanoyl-1H-indole-2-carboxylate can be compared with other indole derivatives:
Ethyl indole-2-carboxylate: Lacks the butanoyl group, making it less versatile in certain chemical reactions.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of the butanoyl group, leading to different reactivity and applications.
Indole-3-acetic acid: A natural plant hormone with different biological functions compared to the synthetic compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
77069-11-5 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
ethyl 3-butanoyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-3-7-12(17)13-10-8-5-6-9-11(10)16-14(13)15(18)19-4-2/h5-6,8-9,16H,3-4,7H2,1-2H3 |
InChI Key |
NVURGOSTFXSGTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(NC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















